Cas no 10475-63-5 (Ethyl (E)-3-Oxo-2-(2-phenylhydrazono)butanoate)

Ethyl (E)-3-Oxo-2-(2-phenylhydrazono)butanoate structure
10475-63-5 structure
Nome del prodotto:Ethyl (E)-3-Oxo-2-(2-phenylhydrazono)butanoate
Numero CAS:10475-63-5
MF:C12H14N2O3
MW:234.251163005829
CID:215504
PubChem ID:135411651

Ethyl (E)-3-Oxo-2-(2-phenylhydrazono)butanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid,3-oxo-2-(2-phenylhydrazinylidene)-, ethyl ester
    • 3-Oxo-2-(2-phenylhydrazono)butanoic acid ethyl ester
    • ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate
    • Butyric acid,3-oxo-,ethyl ester,2-phenylhydrazone
    • ethyl (2E)-3-oxo-2-(2-phenylhydrazinylidene)butanoate
    • ethyl 2-(2-phenylhydrazono)-3-oxobutanoate
    • ethyl 2-(N-phenylhydrazono)-3-oxobutanoate
    • ethyl 2-(phenylhydrazono)-3-oxobutyrate
    • ethyl 2,3-dioxobutanoate 2-phenylhydrazone
    • Ethyl 3-oxo-2-(phenylhydrazono)butanoate
    • F9995-0126
    • HMS548C21
    • 1-Ethoxy-2-(2-phenylhydrazono)-1,3-butanedione
    • 2-(2-Phenylhydrazono)-3-oxobutyric acid ethyl ester
    • 3-Oxo-2-(2-phenylhydrazono)butyric acid ethyl ester
    • 2-(2-Phenylhydrazono)-3-oxobutanoic acid ethyl ester
    • Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate
    • Ethyl-2-oxo-3-phenylhydrazono butyrate
    • CCG-50019
    • 60083-22-9
    • AKOS001025607
    • Z55331898
    • ethyl 2-z-phenylhydrazono-3-oxo-butanoate
    • Maybridge1_002353
    • DivK1c_001105
    • CDS1_000065
    • SR-01000639428-1
    • ethyl (E)-3-oxo-2-(2-phenylhydrazono)butanoate
    • 10475-63-5
    • ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate
    • ethyl 3-oxo-2-(2-phenylhydrazono)butanoate
    • SCHEMBL6786789
    • Ethyl (E)-3-Oxo-2-(2-phenylhydrazono)butanoate
    • Inchi: InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b14-11+
    • Chiave InChI: GMYAQRIKKRCRGD-SDNWHVSQSA-N
    • Sorrisi: CCOC(/C(=N/NC1=CC=CC=C1)/C(=O)C)=O

Proprietà calcolate

  • Massa esatta: 234.10000
  • Massa monoisotopica: 234.100442
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 6
  • Complessità: 307
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 67.8
  • XLogP3: 3.3

Proprietà sperimentali

  • Densità: 1.13
  • Punto di ebollizione: 339.6°Cat760mmHg
  • Punto di infiammabilità: 159.2°C
  • Indice di rifrazione: 1.534
  • PSA: 67.76000
  • LogP: 1.67960

Ethyl (E)-3-Oxo-2-(2-phenylhydrazono)butanoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
E901520-10mg
Ethyl (E)-3-Oxo-2-(2-phenylhydrazono)butanoate
10475-63-5
10mg
$ 50.00 2022-06-05
TRC
E901520-50mg
Ethyl (E)-3-Oxo-2-(2-phenylhydrazono)butanoate
10475-63-5
50mg
$ 115.00 2022-06-05
TRC
E901520-100mg
Ethyl (E)-3-Oxo-2-(2-phenylhydrazono)butanoate
10475-63-5
100mg
$ 160.00 2022-06-05
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.